cis-1-Methylcyclobutane-1,3-diamine dihydrochloride

Description

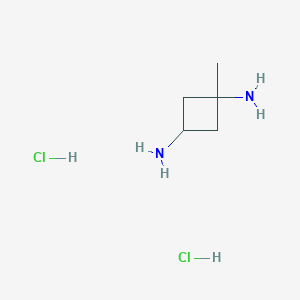

cis-1-Methylcyclobutane-1,3-diamine dihydrochloride is a bicyclic amine salt characterized by a strained cyclobutane ring with a methyl substituent at the 1-position and two amine groups at the 1,3-positions in a cis configuration. The dihydrochloride form enhances solubility, making it suitable for pharmaceutical and chemical synthesis applications . It is commonly utilized as a building block or intermediate in drug development, particularly in the synthesis of complex molecules requiring rigid, conformationally restricted amine moieties .

Key structural features include:

- Cyclobutane core: Introduces significant ring strain, influencing reactivity and conformational stability.

- Dihydrochloride salt: Improves aqueous solubility and crystallinity for practical handling .

Synthetic routes often involve cyclization and subsequent hydrochlorination steps. For example, analogous cyclobutane derivatives are synthesized via carboxylate intermediates followed by acid treatment to form hydrochloride salts .

Properties

IUPAC Name |

1-methylcyclobutane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-5(7)2-4(6)3-5;;/h4H,2-3,6-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMJDMGHRXKXQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Methylcyclobutane-1,3-diamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclobutane-1,3-dione with ammonia or an amine source, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: cis-1-Methylcyclobutane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

Chemical Synthesis

cis-1-Methylcyclobutane-1,3-diamine dihydrochloride serves as a versatile building block in organic synthesis. Its amine groups enable it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The amines can react with alkyl halides or acyl chlorides.

- Oxidation and Reduction Reactions : It can undergo oxidation to form ketones or carboxylic acids and reduction to produce amines or alcohols .

Medicinal Chemistry

Research has indicated that this compound holds potential therapeutic properties:

- It is being investigated as a precursor in the synthesis of novel pharmacological agents.

- Studies have shown its ability to modulate enzyme activities and influence protein interactions, which may be beneficial in drug development .

Biological Studies

The compound's interaction with biological molecules is crucial for understanding its role in cellular processes:

- It has been used to study enzyme mechanisms and protein folding due to its ability to form hydrogen bonds with various biomolecules.

- Its redox activity may alter the oxidative state of cellular components, providing insights into oxidative stress-related conditions.

Case Studies

Several studies have highlighted the applications of this compound:

Mechanism of Action

The mechanism of action of cis-1-Methylcyclobutane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biochemical assays or receptor binding in therapeutic studies .

Comparison with Similar Compounds

cis-Cyclopentane-1,3-diamine Dihydrochloride

- Structure : Cyclopentane ring with 1,3-diamine groups in cis configuration.

- Key Differences :

- Ring size : Cyclopentane (5-membered) vs. cyclobutane (4-membered). Larger ring reduces strain but increases conformational flexibility.

- Reactivity : Cyclobutane’s higher strain may enhance reactivity in ring-opening or substitution reactions.

- Applications : Used in peptide mimetics and catalysts where moderate rigidity is required .

N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine Dihydrochloride

- Structure : Piperidine ring substituted with aromatic and halogenated groups.

- Key Differences :

- Heterocycle : Piperidine (6-membered, nitrogen-containing) vs. cyclobutane.

- Functional groups : Halogenated benzyl group introduces electronic effects (e.g., electron-withdrawing) absent in the target compound.

- Applications : Likely used in receptor-targeted drug design due to halogenated aromatic motifs .

2-(4-(Estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine Dihydrochloride

- Structure : Linear propane backbone with triazole-linked estradiol and diamine groups.

- Key Differences: Backbone flexibility: Linear vs. cyclic structure reduces rigidity. Estradiol moiety: Enables estrogen receptor targeting, unlike the non-steroidal target compound.

- Applications : Hormone therapy or targeted cancer treatments .

Physicochemical Properties

Biological Activity

cis-1-Methylcyclobutane-1,3-diamine dihydrochloride is a cyclic diamine with significant biological implications. With the molecular formula C5H14Cl2N2 and a molar mass of 173.08 g/mol, this compound exhibits unique properties due to its chiral centers and specific cis configuration. This article examines its biological activity, mechanisms of action, and potential applications based on current research findings.

The synthesis of this compound typically involves the cyclization of 1-methylcyclobutane-1,3-dione with ammonia or an amine source, followed by reduction and treatment with hydrochloric acid to yield the dihydrochloride salt. This synthetic route enhances the compound's solubility and stability, making it suitable for various applications in biological research and medicine.

The biological activity of this compound primarily stems from its ability to interact with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of specific biological pathways. Its role in enzyme inhibition has been particularly noted in biochemical assays where it acts as a ligand .

Antimicrobial Properties

Research indicates that many diamines, including this compound, exhibit antimicrobial activity against various pathogens. This property is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Neurotransmitter Modulation

The compound has also been investigated for its potential to modulate neurotransmitter systems. This modulation could have implications for treating neurological disorders, although specific studies are still required to elucidate these effects fully.

Anticancer Activity

Recent studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest. For instance, a study reported a significant increase in apoptotic signals when treated with this compound in various cancer cell lines .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Cis-4-Methylcyclohexanamine Hydrochloride | 0.89 | Different ring structure (cyclohexane) |

| Trans-4-Methylcyclohexanamine Hydrochloride | 0.89 | Geometric isomerism affecting physical properties |

| 1-Cyclohexylpropan-2-amine Hydrochloride | 0.89 | Contains a cyclohexyl group |

| Adamantan-2-amine Hydrochloride | 0.84 | Features an adamantane structure |

| 1-Methylcyclobutanamine Hydrochloride | 0.84 | Similar methyl substitution on cyclobutane |

This table highlights how the unique cis configuration of this compound may influence its reactivity and biological interactions compared to other structurally similar compounds.

Case Studies

Several case studies have explored the applications of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics.

- Cancer Research : In vitro experiments showed that treatment with this compound led to a dose-dependent increase in apoptosis markers in breast cancer cell lines, indicating potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of cis-1-Methylcyclobutane-1,3-diamine dihydrochloride to improve yield and purity?

- Methodological Answer :

- Step 1 : Utilize reductive amination or cyclobutane ring functionalization strategies, as demonstrated in analogous dihydrochloride syntheses. For example, HCl-mediated deprotection of tert-butyl carbamates (as in Scheme 11, ) can yield dihydrochloride salts with >90% purity .

- Step 2 : Purify intermediates via recrystallization in ethyl acetate or filtration under reduced pressure to remove byproducts (e.g., toluenesulfonate salts, Reference Example 87, ).

- Step 3 : Monitor reaction progress using TLC or HPLC, and confirm final purity via ¹H-NMR (e.g., δ 2.05–1.99 ppm for cyclobutane protons; ) and elemental analysis .

Q. What spectroscopic techniques are recommended for confirming the structure of cis-1-Methylcyclobutane-1,3-diamine dihydrochloride?

- Methodological Answer :

- ¹H/¹³C-NMR : Assign peaks for cyclobutane protons (δ 2.3–3.8 ppm, split by J-coupling) and amine protons (δ 9.10 ppm as broad singlet; ). Compare with reference data for cis/trans diastereomers ( ).

- IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and Cl⁻ counterion vibrations (~600 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H⁺]⁺ at m/z 137.61; ).

Advanced Research Questions

Q. How does the stereochemistry of cis-1-Methylcyclobutane-1,3-diamine dihydrochloride influence its reactivity in forming coordination complexes?

- Methodological Answer :

- Steric Effects : The cis configuration restricts ligand geometry, favoring octahedral complexes with bidentate coordination. Compare with trans isomers ( ), which may exhibit lower stability due to unfavorable steric interactions.

- Experimental Design : Conduct titration experiments with transition metals (e.g., Cu²⁺, Pt²⁺) and monitor binding via UV-Vis spectroscopy or cyclic voltammetry. Reference analogous cyclobutane-diamine complexes in (LSD1 inhibitor studies) .

Q. What strategies can resolve contradictions in stability data of cis-1-Methylcyclobutane-1,3-diamine dihydrochloride under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies :

- Step 1 : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C. Monitor degradation via HPLC at intervals (0–72 hrs).

- Step 2 : Identify degradation products (e.g., free amine or cyclobutane ring-opening byproducts) using LC-MS. Cross-reference with (stability protocols for cyclohexanol derivatives) .

- Data Analysis : Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.